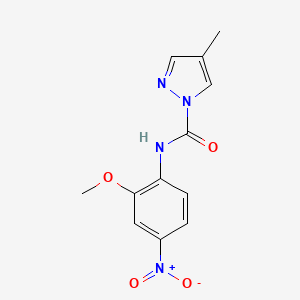![molecular formula C10H17N3O4 B4116776 methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4116776.png)
methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate
Vue d'ensemble
Description
Methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate, also known as MECA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MECA is a piperazine derivative that has been synthesized through a multistep process, and it has shown promising results in scientific research.
Applications De Recherche Scientifique
Methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has shown significant potential in scientific research, particularly in the field of pharmacology. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties, and has also been investigated for its potential as an anticancer agent. methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce pain and inflammation in animal models. Additionally, methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has been shown to have anticonvulsant properties, which may make it a promising candidate for the treatment of epilepsy. methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate is not fully understood, but it is believed to act through multiple pathways. methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has also been shown to modulate the activity of ion channels, such as the voltage-gated sodium channels, which may contribute to its anticonvulsant properties. Additionally, methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has also been shown to reduce pain and inflammation in animal models, which may be due to its anti-inflammatory properties. Additionally, methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of ion channels. methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of the anti-apoptotic protein Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate has been shown to have a variety of potential applications, which makes it a versatile compound for scientific research. However, there are also limitations to using methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate in lab experiments. methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate may vary depending on the specific cell or tissue type being studied, which may limit its applicability in certain experiments.
Orientations Futures
There are several potential future directions for research on methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate. One direction is to further investigate its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as an anticonvulsant agent, particularly in the treatment of drug-resistant epilepsy. Additionally, further research could be done to investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, future research could focus on elucidating the mechanism of action of methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate, which would provide a better understanding of its potential applications in various fields.
Propriétés
IUPAC Name |
methyl 2-[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-3-11-10(16)13-5-4-12-9(15)7(13)6-8(14)17-2/h7H,3-6H2,1-2H3,(H,11,16)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMBLBWVWNZVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCNC(=O)C1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,3-benzodioxol-5-ylmethyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4116694.png)
![methyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B4116697.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4116702.png)
![diethyl 5-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4116720.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4116744.png)
![2-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4116750.png)

![2-[(4-methoxyphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4116760.png)
![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)
![N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4116792.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116807.png)